N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring methoxy substituents on both the phenyl and benzofuran moieties. The compound’s design likely leverages methoxy groups for enhanced solubility and π-π stacking interactions, while the propanamido linker may confer conformational flexibility for binding .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-32-18-11-8-17(9-12-18)10-15-24(30)29-25-20-6-4-5-7-22(20)35-26(25)27(31)28-21-16-19(33-2)13-14-23(21)34-3/h4-9,11-14,16H,10,15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPZXVEHJYHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Pharmacological and Physicochemical Properties
- Antioxidant Activity : Hydroxamic acid analogs (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) exhibit radical scavenging activity comparable to BHA (butylated hydroxyanisole), as tested via DPPH assays .
- Receptor Binding : The benzofuran scaffold in the target compound is analogous to furohydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), which show affinity for metal-containing enzymes like histone deacetylases (HDACs) .
- Solubility and Bioavailability: Methoxy groups in the target compound and analogs (e.g., 2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide) improve solubility compared to non-polar derivatives .
Computational Docking Insights
AutoDock4 studies on related compounds (e.g., covalently bound ligands or flexible receptor models) suggest that the benzofuran-carboxamide framework may engage in hydrogen bonding with catalytic residues and hydrophobic interactions with aromatic pockets .
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